molecular formula C23H29N3O2 B5616324 (4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide

(4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide

Cat. No. B5616324
M. Wt: 379.5 g/mol
InChI Key: JGUXYHRCXDVTGY-RTWAWAEBSA-N
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Description

Prolinamides and their derivatives are of significant interest in organic chemistry and medicinal research due to their diverse biological activities and roles in asymmetric synthesis. These compounds are often investigated for their potential as catalysts in organic reactions, including asymmetric aldol reactions, due to their ability to induce high levels of stereocontrol (Pedrosa et al., 2010).

Synthesis Analysis

The synthesis of prolinamide derivatives typically involves the acylation of amino acids or their derivatives, followed by amidation. For instance, the synthesis of N-(4′-substituted phenyl)-L-prolinamides can be achieved through a two-step process starting from the condensation of specific benzene derivatives with L-proline under basic conditions, followed by amidation using SOCl2 and amines (Osinubi et al., 2020).

Molecular Structure Analysis

The molecular structure of prolinamides, including their stereochemistry, plays a crucial role in their chemical behavior and interaction with biological targets. Conformational studies, such as those on N-acetyl-L-prolinamide, help understand the molecule's three-dimensional arrangement and how it affects its reactivity and catalytic properties (Benedetti et al., 1976).

Chemical Reactions and Properties

Prolinamides participate in a variety of chemical reactions, leveraging their unique structural features for catalysis in organic synthesis. Their application in asymmetric cyclopropanation reactions, for instance, showcases the utility of cyclic amino acids as ligands in catalysis, achieving high levels of diastereoselectivity and enantioselectivity (Davies et al., 1996).

Physical Properties Analysis

The physical properties of prolinamides, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for the practical application of prolinamides in chemical synthesis and pharmaceutical development.

Chemical Properties Analysis

Prolinamides exhibit a range of chemical properties, including reactivity towards various chemical groups, stability under different conditions, and the ability to undergo bioorthogonal reactions. These properties make prolinamides versatile tools in organic synthesis and potential candidates for drug development.

References:

properties

IUPAC Name

(2S,4R)-1-methyl-4-[[2-(4-phenylphenyl)acetyl]amino]-N-propan-2-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-16(2)24-23(28)21-14-20(15-26(21)3)25-22(27)13-17-9-11-19(12-10-17)18-7-5-4-6-8-18/h4-12,16,20-21H,13-15H2,1-3H3,(H,24,28)(H,25,27)/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUXYHRCXDVTGY-RTWAWAEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CC(CN1C)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)[C@@H]1C[C@H](CN1C)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide

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